methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride
CAS No.: 2648938-81-0
Cat. No.: VC11534151
Molecular Formula: C8H14Cl2N4O2
Molecular Weight: 269.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2648938-81-0 |
|---|---|
| Molecular Formula | C8H14Cl2N4O2 |
| Molecular Weight | 269.13 g/mol |
| IUPAC Name | methyl 2-pyrrolidin-3-yl-1,2,4-triazole-3-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C8H12N4O2.2ClH/c1-14-8(13)7-10-5-11-12(7)6-2-3-9-4-6;;/h5-6,9H,2-4H2,1H3;2*1H |
| Standard InChI Key | RZEKMOLBBCZRRB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=NN1C2CCNC2.Cl.Cl |
Introduction
Basic Information
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Chemical Name: Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride
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Synonyms:
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SCHEMBL25279765
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EN300-28227163
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Molecular Formula:
Parent Compound
The parent compound, methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate (PubChem CID: 155973267), has a molecular weight of 196.21 g/mol and lacks the dihydrochloride groups .
Synthesis Pathway
While specific synthesis details for this compound are not directly available in the provided sources, it likely involves:
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Formation of the triazole ring via cyclization reactions.
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Functionalization with a pyrrolidine group at the 3-position.
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Esterification at the 5-position to introduce the methyl carboxylate group.
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Conversion to the dihydrochloride salt for improved solubility and pharmacokinetics.
Pharmaceutical Research
The triazole scaffold is widely recognized for its biological activity:
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Antimicrobial: Triazoles are key components in antifungal drugs like fluconazole .
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Anticancer: Structural analogs exhibit anticancer properties by inhibiting specific enzymes or pathways .
The addition of a pyrrolidine group could enhance binding affinity to biological targets, making this compound a candidate for further pharmacological evaluation.
Antimicrobial Activity
Triazole derivatives have shown efficacy against multidrug-resistant pathogens due to their ability to disrupt essential microbial enzymes . This compound may possess similar activity based on its structural features.
Chemical Research
The compound's unique structure makes it an attractive scaffold for designing derivatives with improved activity or specificity in medicinal chemistry.
Current Status
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The parent triazole compounds have demonstrated significant biological activity.
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Incorporating pyrrolidine and ester groups may improve pharmacological profiles.
Future Research Recommendations
To fully explore its potential:
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Conduct in vitro and in vivo studies to evaluate antimicrobial and anticancer activities.
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Perform stability and solubility testing under different conditions.
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Investigate structure–activity relationships (SAR) by modifying substituents on the triazole ring.
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